molecular formula C16H19F17O3Si B1295506 1H,1H,2H,2H-Perfluorodecyltriethoxysilane CAS No. 101947-16-4

1H,1H,2H,2H-Perfluorodecyltriethoxysilane

Cat. No. B1295506
M. Wt: 610.38 g/mol
InChI Key: MLXDKRSDUJLNAB-UHFFFAOYSA-N
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Description

1H,1H,2H,2H-Perfluorodecyltriethoxysilane is a compound that is part of a broader class of organofluorine and organosilicon chemistry. This compound is not directly discussed in the provided papers, but its related compounds and synthesis methods offer insight into its chemical nature and potential reactivity. The papers provided discuss various perfluoroalkyl and perfluoroalkenyl compounds, their synthesis, and reactivity, which can be extrapolated to understand the subject compound.

Synthesis Analysis

The synthesis of related perfluoroalkyl compounds involves the use of perfluoroalkyl iodides and ethylene materials, as seen in the preparation of 1H,1H,2H-Heptadecafluorodecene . The process includes a reaction with sodium methoxide/methanol and optimization of factors such as solvent type, raw material ratio, concentration, and reaction time. Although the specific synthesis of 1H,1H,2H,2H-Perfluorodecyltriethoxysilane is not detailed, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of perfluoro compounds is characterized by the presence of fluorine atoms attached to carbon, which significantly affects their geometry and electronic properties. For instance, perfluoro-1,2-dioxolane exhibits a half-chair conformation with specific geometric parameters determined by gas-phase electron diffraction . While this does not directly describe 1H,1H,2H,2H-Perfluorodecyltriethoxysilane, it provides a basis for understanding the likely influence of fluorination on molecular structure.

Chemical Reactions Analysis

The reactivity of perfluoroalkyl compounds is highlighted in the synthesis of various 1,1-difluoro-1-alkenes from 1-trifluoromethylvinylsilane, which involves nucleophilic and electrophilic substitution reactions . Additionally, the synthesis of perfluoroenoxysilanes from acylsilanes and perfluoroalkyl iodides indicates that these compounds can have both nucleophilic and electrophilic properties, leading to diverse reaction outcomes such as hydrolysis to ketones or reactions with amines to form β-enamino ketones . These insights suggest that 1H,1H,2H,2H-Perfluorodecyltriethoxysilane may also exhibit versatile reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of perfluoroalkyl and perfluoroalkenyl compounds are influenced by the strong electronegativity of fluorine atoms. This can lead to high thermal stability and unique reactivity patterns, as seen in the thermal decomposition experiments of phenyliodonium triflates, which provide information on the bond strength in trivalent iodine compounds . While the specific properties of 1H,1H,2H,2H-Perfluorodecyltriethoxysilane are not detailed, the properties of related compounds suggest it may possess similar stability and reactivity characteristics.

Scientific Research Applications

Corrosion Inhibition

1H,1H,2H,2H-Perfluorodecyltriethoxysilane (PFDS) has been studied for its ability to inhibit corrosion, especially on stainless steel surfaces. A study demonstrated that PFDS self-assembled monolayers formed on stainless steel surfaces provided enhanced corrosion resistance. This was analyzed through various techniques like Fourier transform infrared spectroscopy and electrochemical impedance spectrum, showing that PFDS exhibits significant corrosion inhibition capabilities (Li Min-y, 2013).

Superhydrophobic Surfaces

Research has been conducted on creating superhydrophobic surfaces using 1H,1H,2H,2H-Perfluorodecyltriethoxysilane. For instance, a study focused on fabricating superhydrophobic polydimethylsiloxane surfaces by combining acidic treatment and covalent grafting of a highly fluorinated monolayer with PFDS. This resulted in surfaces with exceptional water repellency properties (Elisabeth Taffin de Givenchy et al., 2009).

Nanoparticle Synthesis

PFDS has been used in the synthesis of novel fluorinated silica nanoparticles. These nanoparticles, characterized using techniques like FTIR analysis, have shown potential in altering the wettability of solid surfaces, exhibiting self-cleaning properties (Kenny Ganie et al., 2021).

Lithography and Microfabrication

The compound has applications in lithography and microfabrication. A study involved the preparation of a PFDS film on a diamond tip scratched silicon surface, which showed improved anti-etching ability, suggesting its utility in constructing functionalized micro/nano devices (Peng Chen et al., 2021).

Membrane Science

In membrane science, PFDS-modified silica membranes have been prepared using sol-gel techniques. These membranes exhibited a transition from hydrophilicity to hydrophobicity and improved gas permeation/separation performance, indicating their potential in advanced filtration and separation technologies (Q. Wei et al., 2014).

Photocatalysis

PFDS has been used to modify the wettability of photocatalysts like AgI/BiVO4 composites. This modification led to improved photocatalytic activity due to the controlled wettability on the surface, which enhanced the removal rate of certain pollutants under visible light (Lulu Wang et al., 2020).

Safety And Hazards

1H,1H,2H,2H-Perfluorodecyltriethoxysilane is considered hazardous. It causes severe skin burns and eye damage . It may also cause respiratory irritation .

properties

IUPAC Name

triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F17O3Si/c1-4-34-37(35-5-2,36-6-3)8-7-9(17,18)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)33/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXDKRSDUJLNAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F17CH2CH2Si(OCH2CH3)3, C16H19F17O3Si
Record name Silane, triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
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URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

208645-23-2
Record name Silane, triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-, homopolymer
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40144396
Record name 1H,1H,2H,2H-Perfluorodecyltriethoxysilane
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Molecular Weight

610.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H,1H,2H,2H-Perfluorodecyltriethoxysilane

CAS RN

101947-16-4
Record name 1H,1H,2H,2H-Perfluorodecyltriethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101947-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1H,1H,2H,2H-Perfluorodecyltriethoxysilane
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Record name 1H,1H,2H,2H-Perfluorodecyltriethoxysilane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)silane
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Record name Silane, triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,840
Citations
L Lan, H Wang, L Zhu, Y Di, J Kang… - physica status solidi …, 2022 - Wiley Online Library
Preparation and Wetting Mechanism of Laser‐Etched Composite Self‐Assembled 1H,1H,2H,2H‐Perfluorodecyltriethoxysilane Superhydrophobic Surface Coating - Lan - 2022 - …
Number of citations: 8 onlinelibrary.wiley.com
Y Xie, X Zhou, H Mi, J Ma, J Yang, J Cheng - Applied Surface Science, 2018 - Elsevier
Charge recombination at the ZnO photoanode/electrolyte interface is one of the major limitations for high performance dye-sensitized solar cells (DSSCs) toward their theoretical power …
Number of citations: 34 www.sciencedirect.com
J Gu, P Xiao, Y Huang, J Zhang, T Chen - Journal of Materials …, 2015 - pubs.rsc.org
A robust strategy for fabricating superhydrophobic carbon nanotube (CNT)-based hybrid materials as a separation membrane through the covalent attachment of the fluorine-bearing …
Number of citations: 87 pubs.rsc.org
Y Liu, MN Fujii, S Ishida, Y Ishikawa… - Japanese Journal of …, 2019 - iopscience.iop.org
Electric double-layer transistors (EDLTs) are capable of achieving ultra-high carrier density and very low operating voltages. However, chemical reactions cause structural change at the …
Number of citations: 1 iopscience.iop.org
N Zhai, L Fan, L Li, J Zhang - Journal of colloid and interface science, 2017 - Elsevier
Superamphiphobic coatings have wide potential applications in many fields, however, preparation of superamphiphobic coatings with low sliding angles and high durability is very …
Number of citations: 32 www.sciencedirect.com
Y Yang, Q Liu, H Wang, F Ding, G Jin, C Li… - Chinese Journal of …, 2017 - Elsevier
The hydrophobically modified ceramic membranes have great potential for energy-efficient membrane distillation. In this work, flat-sheet ceramic membranes with a superhydrophobic …
Number of citations: 59 www.sciencedirect.com
EPT de Givenchy, S Amigoni, C Martin, G Andrada… - Langmuir, 2009 - ACS Publications
In this paper, polydimethylsiloxane (PDMS) with a superhydrophobic surface was generated by the combination of an acid corrosion followed by the covalent grafting of a highly …
Number of citations: 96 pubs.acs.org
X Hou, L Wang, F Zhou, L Li - Thin Solid Films, 2011 - Elsevier
Superhydrophobic ZnO submicrorod films have been fabricated on zinc sheets through an H 2 O 2 -assisted surface etching process and subsequent surface modification with a …
Number of citations: 18 www.sciencedirect.com
XL Wei, N Li, WJ Yi, LJ Li, ZS Chao - Surface and Coatings Technology, 2017 - Elsevier
The super-hydrophobic (SH) porous ceramics material with good stability was successfully prepared via the hydrothermal growth of CeO 2 micro/nano-structure and the subsequent dip-…
Number of citations: 18 www.sciencedirect.com
L Li, B Li, L Fan, B Mu, A Wang, J Zhang - Journal of Materials …, 2016 - pubs.rsc.org
Superoleophobic coatings and remotely controllable liquid marbles are of great interest in many fields. Here, we report the preparation of magnetic nanocomposites that can be used for …
Number of citations: 37 pubs.rsc.org

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